molecular formula C7H11ClN2O B14584204 2-Chloro-N-(cyanomethyl)-N-propylacetamide CAS No. 61555-40-6

2-Chloro-N-(cyanomethyl)-N-propylacetamide

Cat. No.: B14584204
CAS No.: 61555-40-6
M. Wt: 174.63 g/mol
InChI Key: YPOTYSKZOILFKD-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyanomethyl)-N-propylacetamide is an organic compound with the molecular formula C7H11ClN2O It is a derivative of acetamide, characterized by the presence of a chloro group, a cyanomethyl group, and a propyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyanomethyl)-N-propylacetamide typically involves the reaction of propylamine with chloroacetyl chloride, followed by the addition of sodium cyanide. The reaction conditions are as follows:

  • Step 1: Formation of N-propylacetamide

      Reactants: Propylamine and chloroacetyl chloride

      Conditions: The reaction is carried out in an inert solvent such as dichloromethane at room temperature.

      Reaction: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{NHCOCH}_2\text{Cl} + \text{HCl} ]

  • Step 2: Cyanomethylation

      Reactants: N-propylacetamide and sodium cyanide

      Conditions: The reaction is carried out in an aqueous medium at elevated temperatures.

      Reaction: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{NHCOCH}_2\text{Cl} + \text{NaCN} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{NHCOCH}_2\text{CN} + \text{NaCl} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(cyanomethyl)-N-propylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Condensation Reactions: The cyanomethyl group can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols, alcohols), solvents (e.g., ethanol, methanol), and catalysts (e.g., sodium hydroxide, potassium carbonate).

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide), water as the solvent.

    Condensation Reactions: Aldehydes or ketones, solvents (e.g., ethanol, methanol), and catalysts (e.g., p-toluenesulfonic acid).

Major Products

    Substitution Reactions: Substituted acetamides

    Hydrolysis: Carboxylic acids and amines

    Condensation Reactions: Imines and other derivatives

Scientific Research Applications

2-Chloro-N-(cyanomethyl)-N-propylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer and antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyanomethyl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyanomethyl group is particularly important for its inhibitory activity, as it can form strong interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(cyanomethyl)acetamide: Similar structure but lacks the propyl group.

    2-Chloro-N-(cyanomethyl)-N-ethylacetamide: Similar structure but has an ethyl group instead of a propyl group.

    2-Chloro-N-(cyanomethyl)-N-methylacetamide: Similar structure but has a methyl group instead of a propyl group.

Uniqueness

2-Chloro-N-(cyanomethyl)-N-propylacetamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs.

Properties

CAS No.

61555-40-6

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

2-chloro-N-(cyanomethyl)-N-propylacetamide

InChI

InChI=1S/C7H11ClN2O/c1-2-4-10(5-3-9)7(11)6-8/h2,4-6H2,1H3

InChI Key

YPOTYSKZOILFKD-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC#N)C(=O)CCl

Origin of Product

United States

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